molecular formula C6H12ClNO4 B13506251 (2S)-2-amino-2-methylpentanedioic acid hydrochloride

(2S)-2-amino-2-methylpentanedioic acid hydrochloride

Cat. No.: B13506251
M. Wt: 197.62 g/mol
InChI Key: CXRKNSWKIFVLQY-RGMNGODLSA-N
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Description

(2S)-2-amino-2-methylpentanedioic acid hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of amino acids and is often used in research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-methylpentanedioic acid hydrochloride typically involves the reaction of 2-methylglutamic acid with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and yield. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-methylpentanedioic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amino derivatives.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various derivatives of (2S)-2-amino-2-methylpentanedioic acid, which can be used in further chemical synthesis or research applications.

Scientific Research Applications

(2S)-2-amino-2-methylpentanedioic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the study of amino acid metabolism and enzyme reactions.

    Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-methylpentanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-methylbutanoic acid: Another amino acid derivative with similar properties.

    (2S)-2-amino-4-methylpentanoic acid: A compound with a similar structure but different reactivity.

    (2S)-2-amino-2-ethylbutanedioic acid: A related compound with variations in its side chain.

Uniqueness

(2S)-2-amino-2-methylpentanedioic acid hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C6H12ClNO4

Molecular Weight

197.62 g/mol

IUPAC Name

(2S)-2-amino-2-methylpentanedioic acid;hydrochloride

InChI

InChI=1S/C6H11NO4.ClH/c1-6(7,5(10)11)3-2-4(8)9;/h2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t6-;/m0./s1

InChI Key

CXRKNSWKIFVLQY-RGMNGODLSA-N

Isomeric SMILES

C[C@](CCC(=O)O)(C(=O)O)N.Cl

Canonical SMILES

CC(CCC(=O)O)(C(=O)O)N.Cl

Origin of Product

United States

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